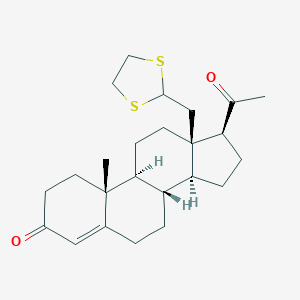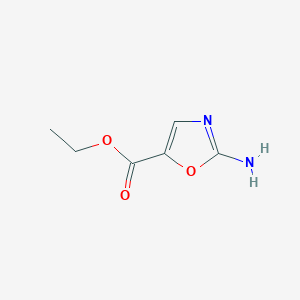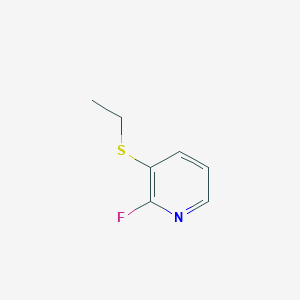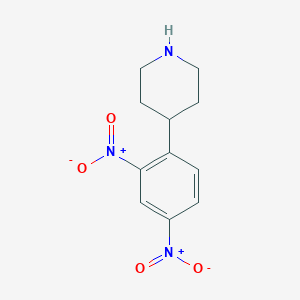
Dccem
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dccem, also known as 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone, is a synthetic compound that has been widely used in scientific research. It belongs to the family of naphthoquinones, which are known for their diverse biological activities. Dccem has been extensively studied for its potential applications in various fields, including cancer research and neuroscience.
作用機序
The mechanism of action of Dccem is not fully understood. However, it is believed to act by generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death in cancer cells, while in neurons, it can modulate the activity of ion channels.
Biochemical and Physiological Effects:
Dccem has been shown to induce cytotoxicity in cancer cells by inducing oxidative stress. It has also been shown to modulate the activity of ion channels in neurons, leading to changes in neuronal excitability. Additionally, Dccem has been shown to inhibit the growth of certain bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of using Dccem in lab experiments is its well-established synthesis method. Additionally, Dccem has been shown to exhibit potent biological activities, making it a useful tool for studying various biological processes. However, one of the limitations of using Dccem is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on Dccem. One area of research is the development of Dccem derivatives that exhibit improved biological activity and reduced toxicity. Additionally, Dccem could be used in combination with other compounds to enhance its cytotoxic effects on cancer cells. Finally, further studies are needed to fully understand the mechanism of action of Dccem and its potential applications in various fields.
In conclusion, Dccem is a synthetic compound that has been widely used in scientific research. It exhibits potent biological activities and has been shown to be useful in studying various biological processes. While its mechanism of action is not fully understood, Dccem has potential applications in fields such as cancer research and neuroscience. Further research is needed to fully understand the potential of Dccem and its derivatives.
合成法
Dccem can be synthesized through a multistep process that involves the reaction of Dccem-5,8-dimethoxy-1,4-naphthoquinone with various reagents. The final product is obtained through purification and isolation steps. The synthesis method for Dccem has been well-established, and it is readily available for research purposes.
科学的研究の応用
Dccem has been widely used in scientific research as a tool to study various biological processes. It has been shown to exhibit cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. Additionally, Dccem has been shown to modulate neuronal activity, which makes it a useful tool for studying the nervous system.
特性
CAS番号 |
123376-04-5 |
|---|---|
製品名 |
Dccem |
分子式 |
C24H34O2S2 |
分子量 |
418.7 g/mol |
IUPAC名 |
(8S,9S,10R,13R,14S,17S)-17-acetyl-13-(1,3-dithiolan-2-ylmethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C24H34O2S2/c1-15(25)19-5-6-21-18-4-3-16-13-17(26)7-9-23(16,2)20(18)8-10-24(19,21)14-22-27-11-12-28-22/h13,18-22H,3-12,14H2,1-2H3/t18-,19-,20+,21+,23+,24+/m1/s1 |
InChIキー |
PFDJFFZMFSJHKT-XCUVIRGDSA-N |
異性体SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)CC5SCCS5 |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)CC5SCCS5 |
正規SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)CC5SCCS5 |
同義語 |
3,20-dioxopregn-4-ene-18'-carboxaldehyde cyclic 18'-(1,2-ethandiylmercaptal) DCCEM |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B53203.png)
![(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B53205.png)